

Technical Support Center: Cobalt-Rhodium Catalyst Deactivation

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Compound of Interest

Compound Name: cobalt;rhodium

Cat. No.: B15161835

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the deactivation of cobalt-rhodium catalysts.

Frequently Asked Questions (FAQs)

1. Why is the activity of my cobalt-rhodium catalyst decreasing over time?

A decrease in catalytic activity is a common issue and can be attributed to several deactivation mechanisms:

- **Sintering:** At high reaction temperatures, the metal nanoparticles (cobalt and rhodium) can migrate on the support surface and agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a drop in activity. This phenomenon is a likely cause of deactivation, especially during long-term operation at elevated temperatures.
- **Coking/Fouling:** Carbonaceous deposits, or coke, can form on the active sites of the catalyst, blocking access for reactants. This is particularly prevalent in reactions involving organic molecules at high temperatures.
- **Poisoning:** Certain impurities in the feedstock, even at trace levels, can irreversibly bind to the active metal sites, rendering them inactive. Common poisons for cobalt-rhodium catalysts include sulfur, chlorine, and alkali metals.^[1]

- **Leaching:** In liquid-phase reactions, the active metals (cobalt and rhodium) can dissolve into the reaction medium, leading to a loss of active sites from the catalyst support. Studies have shown that in liquid-phase hydroformylation, 20–50% of the deposited metal can be dissolved from both cobalt and rhodium catalysts.^{[2][3]}
- **Oxidation:** Re-oxidation of the active metallic cobalt to cobalt oxide can occur, especially in the presence of water or other oxidizing agents in the feed stream. This can lead to a significant loss of catalytic activity.

2. My catalyst's selectivity towards the desired product is changing. What could be the cause?

Changes in selectivity are often linked to modifications in the structure and electronic properties of the active sites. Potential causes include:

- **Changes in Particle Size and Shape:** Sintering not only reduces the active surface area but can also alter the catalyst's morphology. Different crystal facets can exhibit varying selectivity, so a change in particle shape can shift the product distribution.
- **Formation of Bimetallic Alloys:** The interaction and alloying between cobalt and rhodium can influence selectivity. Changes in the surface composition of these bimetallic particles due to reaction conditions can alter the catalytic performance.
- **Selective Poisoning:** Impurities might preferentially adsorb on specific types of active sites responsible for the formation of a particular product, thereby altering the overall selectivity.
- **Support Interactions:** The interaction between the metal nanoparticles and the support material can change over time, affecting the electronic properties of the metals and consequently their selectivity.

3. How can I determine the cause of my catalyst's deactivation?

A combination of catalyst characterization techniques can help identify the specific deactivation mechanism:

- **Temperature-Programmed Reduction (TPR):** This technique can be used to investigate the reducibility of the catalyst and can indicate the presence of metal oxides formed due to oxidation.

- **Transmission Electron Microscopy (TEM):** TEM provides direct visualization of the catalyst nanoparticles, allowing for the assessment of particle size and distribution. Comparing TEM images of fresh and spent catalysts can clearly show if sintering has occurred.
- **X-ray Diffraction (XRD):** XRD can be used to determine the crystalline phases present in the catalyst and to estimate the average crystallite size. An increase in crystallite size in the spent catalyst is a strong indicator of sintering.
- **X-ray Photoelectron Spectroscopy (XPS):** XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the catalyst surface, helping to identify poisons or changes in the oxidation state of the metals.
- **Thermogravimetric Analysis (TGA):** TGA can be used to quantify the amount of carbonaceous deposits (coke) on the catalyst surface.

4. Is it possible to regenerate my deactivated cobalt-rhodium catalyst?

Regeneration is often possible, but its effectiveness depends on the deactivation mechanism:

- **Coking:** Deactivation by coke formation is often reversible. The catalyst can typically be regenerated by a controlled oxidation (burning off the coke) followed by a reduction step to restore the active metallic state.
- **Oxidation:** If the catalyst has been deactivated by oxidation, a simple reduction treatment under a hydrogen flow at an appropriate temperature can often restore its activity.
- **Sintering:** Reversing sintering is more challenging. It may require high-temperature treatments in specific atmospheres to redispense the metal particles, though complete recovery of the initial dispersion is often difficult to achieve.
- **Poisoning:** Deactivation by strongly adsorbed poisons is usually irreversible. If the poison can be removed by a chemical treatment that does not damage the catalyst, some activity may be recovered.
- **Leaching:** The loss of active metals due to leaching is irreversible.

Quantitative Data on Catalyst Deactivation

The following tables summarize key quantitative data related to the deactivation of cobalt-rhodium and similar catalyst systems.

Table 1: Metal Leaching in Hydroformylation Reactions

Catalyst System	Reaction Phase	Temperature (°C)	Pressure (MPa)	Metal Leaching (%)
Co/SiO ₂	Gas Phase	173	0.5	Stable
Rh/C	Gas Phase	173	0.5	10-30%
Co Catalysts	Liquid Phase	-	-	20-50%
Rh Catalysts	Liquid Phase	-	-	20-50%

(Data sourced from a study on heterogeneous hydroformylation.)[2][3]

Table 2: Illustrative Impact of Sulfur Poisoning on Catalyst Activity

Catalyst System	Toluene Conversion Temp. (T ₉₉) - Fresh	Toluene Conversion Temp. (T ₉₉) - Sulfur-Poisoned	Increase in T ₉₉ (°C)
Co/γ-Al ₂ O ₃	275 °C	345 °C	70 °C
CoCu/γ-Al ₂ O ₃	255 °C	290 °C	35 °C
CoNi/γ-Al ₂ O ₃	265 °C	325 °C	60 °C
CoFe/γ-Al ₂ O ₃	315 °C	365 °C	50 °C

(This data is for Co-based catalysts and illustrates the significant impact of sulfur poisoning, as indicated by the increased temperature required for 99% conversion.)[4]

Experimental Protocols

1. Temperature-Programmed Reduction (TPR)

- Objective: To determine the reduction characteristics of the catalyst, which can indicate the presence of different metal oxide species and their interaction with the support.
- Methodology:
 - A known mass of the catalyst is placed in a quartz reactor.
 - The catalyst is pre-treated by heating in an inert gas (e.g., Argon or Nitrogen) to a specific temperature to remove adsorbed water and other volatile impurities.
 - After cooling to room temperature, a reducing gas mixture (typically 5-10% H₂ in an inert gas) is passed over the catalyst at a constant flow rate.
 - The temperature of the catalyst is increased linearly at a controlled rate (e.g., 10 °C/min).
 - A thermal conductivity detector (TCD) at the reactor outlet continuously monitors the hydrogen concentration in the effluent gas.
 - The consumption of hydrogen is recorded as a function of temperature, resulting in a TPR profile with peaks corresponding to the reduction of different metal species.

2. Transmission Electron Microscopy (TEM)

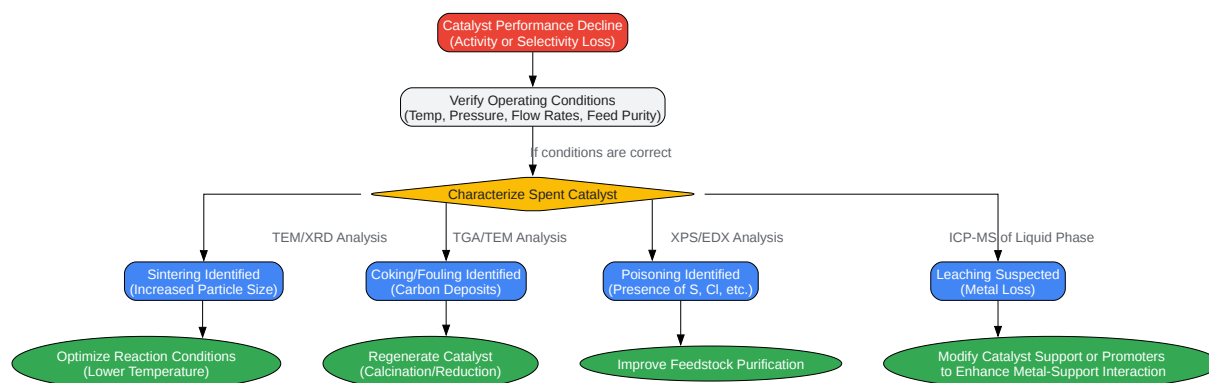
- Objective: To visualize the morphology, size, and distribution of the metal nanoparticles on the support.
- Methodology:
 - The catalyst powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to create a uniform suspension.
 - A small drop of the suspension is deposited onto a TEM grid (typically a carbon-coated copper grid).
 - The solvent is allowed to evaporate completely, leaving the catalyst particles dispersed on the grid.
 - The grid is then loaded into the TEM instrument.

- A high-energy electron beam is transmitted through the sample, and the resulting image is projected onto a detector.
- Images are captured at different magnifications to analyze the particle size distribution and check for agglomeration.

3. X-ray Diffraction (XRD)

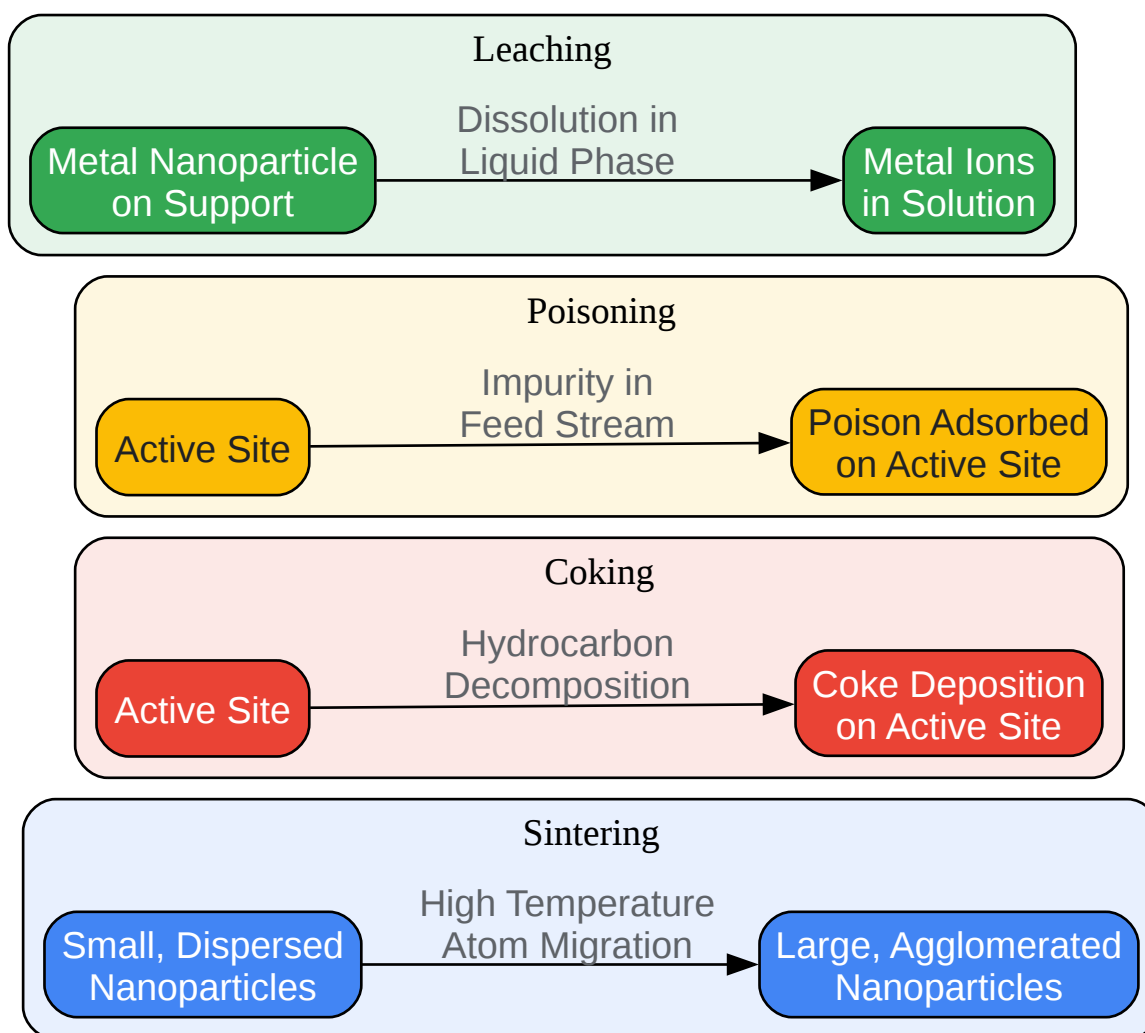
- Objective: To identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the metal particles.
- Methodology:
 - The catalyst powder is finely ground to ensure random orientation of the crystallites.
 - The powdered sample is packed into a sample holder.
 - The sample is placed in an X-ray diffractometer.
 - A monochromatic X-ray beam is directed at the sample.
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
 - The resulting diffraction pattern is a plot of intensity versus 2θ .
 - The positions of the diffraction peaks are used to identify the crystalline phases by comparing them to a database of known materials.
 - The width of the diffraction peaks can be used to calculate the average crystallite size using the Scherrer equation.

Visualizations



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Caption: Troubleshooting workflow for identifying and addressing the deactivation of cobalt-rhodium catalysts.



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Caption: Visual representation of the primary deactivation mechanisms affecting cobalt-rhodium catalysts.

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